Methyl thieno[3,2-C]pyridine-2-carboxylate chemical properties
Methyl thieno[3,2-C]pyridine-2-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Potential of Methyl Thieno[3,2-c]pyridine-2-carboxylate
This guide provides a comprehensive technical overview of methyl thieno[3,2-c]pyridine-2-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct experimental literature on this specific molecule is limited, this document synthesizes available data from its core scaffold, isomeric analogs, and predictive models to offer a robust profile of its chemical properties, reactivity, and therapeutic potential.
Introduction: The Thieno[3,2-c]pyridine Scaffold
The thieno[3,2-c]pyridine ring system is a "privileged scaffold" in medicinal chemistry. This fused bicyclic heteroaromatic structure, comprising an electron-rich thiophene ring and an electron-deficient pyridine ring, serves as the core for numerous biologically active compounds. Its significance is highlighted by its presence in established pharmaceuticals, most notably as a crucial intermediate in the synthesis of the antiplatelet drug Ticlopidine[1]. Derivatives of this scaffold are actively being explored for the treatment of inflammatory disorders and as potassium channel inhibitors[1][2][3].
This guide focuses specifically on the methyl ester derivative, methyl thieno[3,2-c]pyridine-2-carboxylate. By placing a versatile chemical handle (the methyl carboxylate group) on the thiophene ring, this molecule presents itself as a valuable building block for creating diverse chemical libraries and exploring new structure-activity relationships (SAR).
Molecular Structure and Physicochemical Properties
The foundational properties of a compound dictate its behavior in both chemical and biological systems. While extensive experimental data for the title compound is not available in public literature[4], we can compile its predicted properties and compare them with the known experimental data of its parent scaffold.
Properties of Methyl Thieno[3,2-c]pyridine-2-carboxylate
The following table summarizes key identifiers and computationally predicted properties for the target molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂S | [PubChem][4] |
| Molecular Weight | 193.22 g/mol | [PubChem][4] |
| InChIKey | HAAMRBSFJYFWFW-UHFFFAOYSA-N | [PubChem][4] |
| SMILES | COC(=O)C1=CC2=C(S1)C=CN=C2 | [PubChem][4] |
| Predicted XlogP | 2.1 | [PubChem][4] |
| Predicted Mass | Monoisotopic: 193.01974 Da | [PubChem][4] |
Properties of the Parent Scaffold: Thieno[3,2-c]pyridine
The unsubstituted core provides a baseline for physical characteristics.
| Property | Value | Source |
| CAS Number | 272-14-0 | [PubChem][5] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 47-49 °C | [1] |
| Boiling Point | 255.1 ± 13.0 °C | [1] |
| Solubility | Moderately soluble in organic solvents | [6] |
The addition of the methyl carboxylate group to the scaffold is expected to increase the melting point and polarity compared to the parent heterocycle, while likely retaining good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Synthesis Strategies
Proposed Synthetic Workflow
A logical approach involves the construction of the thiophene ring onto a pre-functionalized pyridine precursor. This multi-step synthesis would ensure the correct placement of the carboxylate group at the 2-position of the final fused system.
Caption: Proposed synthetic workflow for the target compound.
Field-Proven Protocol: Synthesis of a Related Thieno[3,2-b]pyridine Analog
To provide a practical, validated methodology representative of this chemical class, the following protocol describes a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a cornerstone reaction in modern medicinal chemistry for creating C-C bonds and is frequently used to elaborate thienopyridine scaffolds[7][8]. This specific example details the synthesis of various methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates, which are structural isomers of our target's potential derivatives.
Reaction Scheme: Starting Material: Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate Reagent: (Hetero)aryl boronic acid or boronate ester Conditions: Pd catalyst, base, solvent
Step-by-Step Methodology[7]:
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Preparation: To a reaction vial, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.6 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (2-4 mol%).
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Solvent and Base: Add a suitable solvent (e.g., a 1:1 mixture of CH₂Cl₂ and aqueous Na₂CO₃ solution). The base is critical for activating the boronic acid.
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Reaction: Seal the vial and heat the mixture with vigorous stirring for 3-5 hours. The reaction temperature will depend on the specific substrates but is often in the range of 80-100 °C.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Workup: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Final Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ether in petroleum ether) to yield the pure product.
This self-validating system, where progress is checked at step 4 and purity is confirmed at step 7, ensures the reliable synthesis of functionalized thienopyridine derivatives.
Chemical Reactivity and Mechanistic Insights
The reactivity of methyl thieno[3,2-c]pyridine-2-carboxylate is governed by the interplay between the electron-rich thiophene ring, the electron-deficient pyridine ring, and the electrophilic ester functional group.
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Thiophene Ring Reactivity: The thiophene moiety is susceptible to electrophilic aromatic substitution (SₑAr) . The sulfur atom directs electrophiles to the adjacent α-positions (C2 and C3). Since the C2 position is already substituted, the C3 position is the most likely site for reactions like nitration, halogenation, or Friedel-Crafts acylation.
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Pyridine Ring Reactivity: The nitrogen atom withdraws electron density from the pyridine ring, making it resistant to electrophilic attack but susceptible to nucleophilic aromatic substitution (SₙAr) , particularly at the C4 and C7 positions. This allows for the introduction of amine, alkoxy, or other nucleophilic groups.
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Ester Group Reactivity: The methyl ester at C2 is a versatile handle for derivatization. It can undergo:
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Hydrolysis: Treatment with acid or base yields the corresponding carboxylic acid, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid, which can be coupled with amines to form amides[9].
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Amidation: Direct reaction with amines can form amides, a common functional group in pharmaceuticals.
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Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to a primary alcohol.
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Caption: Predicted sites of chemical reactivity.
Applications in Drug Development
The thienopyridine scaffold is a cornerstone in modern drug discovery. The functionalization provided by the methyl carboxylate group on the thieno[3,2-c]pyridine core opens numerous avenues for therapeutic applications.
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Antiplatelet Agents: The parent scaffold is a known precursor to Ticlopidine, which functions by inhibiting platelet aggregation[1][6]. This establishes a strong precedent for cardiovascular applications.
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Anticancer Potential: While not studied for the [3,2-c] isomer, extensive research on the isomeric methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates has demonstrated significant antitumor activity, particularly against triple-negative breast cancer cell lines[7][8]. These findings strongly suggest that the carboxylate-functionalized thienopyridine motif is a promising pharmacophore for oncology research.
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Neurological and Inflammatory Disorders: The broader thieno[3,2-c]pyridine class has been investigated for its potential as potassium channel inhibitors, which are targets for autoimmune diseases, and for activity in treating neurological disorders[2][3]. The ability to easily convert the ester to a wide array of amides and other functional groups makes it an ideal starting point for generating libraries to screen against these targets.
Conclusion
Methyl thieno[3,2-c]pyridine-2-carboxylate represents a molecule of high potential for synthetic and medicinal chemists. While direct experimental characterization is sparse, a comprehensive analysis of its core scaffold, related isomers, and fundamental chemical principles reveals a versatile and valuable building block. Its predicted reactivity allows for strategic functionalization at multiple sites, and the known biological activities of the thienopyridine class strongly support its application in the discovery of novel therapeutics for cardiovascular, oncological, and immunological diseases. Further investigation into the synthesis and biological evaluation of this specific compound and its derivatives is highly warranted.
References
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LookChem. (n.d.). Cas 272-14-0, thieno[3,2-c]pyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67500, Thieno(3,2-c)pyridine. Retrieved from [Link]
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Silva, B. R., Rebelo, R., Rodrigues, J. M., Xavier, C. P. R., Vasconcelos, M. H., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1594. Retrieved from [Link]
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MDPI. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1594. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14254906, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2021). Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. Retrieved from [Link]
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MDPI. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 16(1), 153. Retrieved from [Link]
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